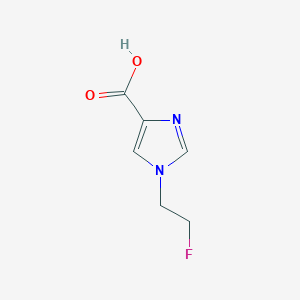
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H24Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Méthodes De Préparation
The synthesis of 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE typically involves the reaction of cyclohexylamine with piperidine under controlled conditions. The process can be summarized as follows:
Cyclohexylamine and Piperidine Reaction: Cyclohexylamine is reacted with piperidine in the presence of a suitable catalyst.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound.
Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-CYCLOHEXYLPIPERIDIN-4-AMINE.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the final product.
Analyse Des Réactions Chimiques
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclohexylpiperidinone, while reduction could yield cyclohexylpiperidine.
Applications De Recherche Scientifique
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical products, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE can be compared with other similar compounds, such as:
1-CYCLOHEXYLPIPERIDIN-4-AMINE: This compound lacks the dihydrochloride component, which can affect its solubility and reactivity.
N-CYCLOHEXYLPIPERIDIN-4-AMINE: Similar in structure but may have different binding affinities and biological activities.
CYCLOHEXYLPIPERIDINE: A related compound with variations in its chemical properties and applications
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties that are valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
1-cyclohexylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOISHUVLRSUMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)
![1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2973627.png)
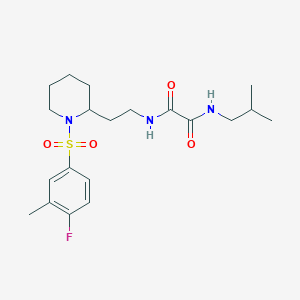
![1-ethyl-4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperazine-2,3-dione](/img/structure/B2973629.png)
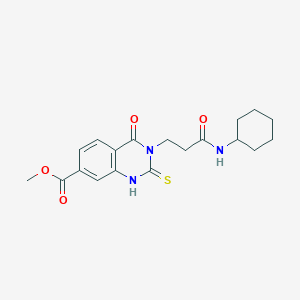
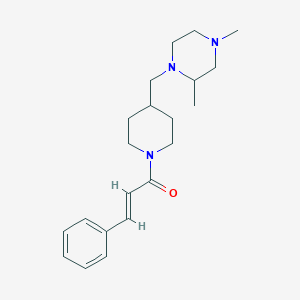
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2973635.png)
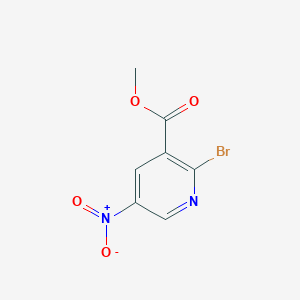
![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2973639.png)
![4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2973640.png)
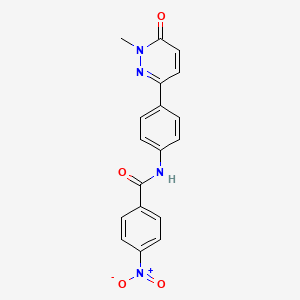
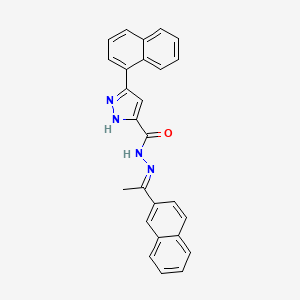
![3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2973647.png)
